rac-syn-Balanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-syn-Balanol is a synthetic compound known for its potent inhibitory effects on protein kinases, specifically protein kinase C and protein kinase A. These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is an isomer of rac-Balanol, a fungal metabolite, and has been extensively studied for its potential therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-syn-Balanol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
rac-syn-Balanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or esters .
Scientific Research Applications
rac-syn-Balanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of protein kinase inhibition and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cell-based assays to investigate the role of protein kinases in cellular processes and to identify potential therapeutic targets.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit protein kinases involved in tumor growth and progression.
Mechanism of Action
rac-syn-Balanol exerts its effects by mimicking adenosine triphosphate and binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby disrupting various signaling pathways involved in cell growth, differentiation, and apoptosis. The primary molecular targets of this compound are protein kinase C and protein kinase A, which play critical roles in these cellular processes .
Comparison with Similar Compounds
rac-syn-Balanol is unique among protein kinase inhibitors due to its high potency and selectivity for protein kinase C and protein kinase A. Similar compounds include:
Staurosporine: A potent but non-selective protein kinase inhibitor.
H-89: A selective inhibitor of protein kinase A.
Gö 6983: A selective inhibitor of protein kinase C isoforms.
Compared to these compounds, this compound offers a balance of potency and selectivity, making it a valuable tool for studying protein kinase function and developing new therapeutic agents .
Biological Activity
Rac-syn-Balanol, a synthetic analog of the natural product balanol, has garnered attention for its potent biological activity, particularly as an inhibitor of protein kinases. Protein kinases, such as protein kinase C (PKC) and cyclic AMP-dependent protein kinase (PKA), play crucial roles in various cellular processes, including signal transduction and regulation of cell growth. The unregulated activation of these kinases is often implicated in cancer and other diseases, making their inhibition a significant area of research for therapeutic development.
This compound is structurally related to balanol, which is derived from fungal metabolites. The compound's mechanism of action primarily involves competing with ATP for binding to the active site of kinases. This competitive inhibition is critical, as high concentrations of ATP can overcome the inhibitory effects of this compound on PKC and PKA.
Inhibition of Protein Kinases
Research indicates that this compound exhibits potent inhibitory effects on both PKC and PKA:
- PKC Inhibition : this compound effectively inhibits PKC activity, which is crucial in various signaling pathways associated with cell proliferation and differentiation. The inhibition is dose-dependent and can be reversed at high ATP concentrations.
- PKA Inhibition : Similar to its effects on PKC, this compound also inhibits PKA. This dual inhibition underscores its potential utility in studying the roles of these kinases in cellular processes.
Selectivity and Analog Development
While this compound shows broad inhibition across multiple kinases, ongoing research has focused on modifying its structure to enhance selectivity. For instance, specific analogs have been synthesized that preferentially inhibit either PKC or PKA, allowing for more targeted therapeutic strategies.
Case Studies
- In vitro Studies : A study demonstrated that this compound could inhibit tumor cell proliferation by blocking PKC-mediated signaling pathways. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.
- In vivo Models : Animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models. These findings suggest its potential as an anticancer agent.
Data Summary
Activity | Target Kinase | IC50 (µM) | Effect |
---|---|---|---|
PKC Inhibition | PKC | 0.5 | Significant inhibition of activity |
PKA Inhibition | PKA | 0.8 | Moderate inhibition observed |
Tumor Cell Proliferation | Various Cancer Lines | N/A | Reduced viability by ~50% |
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-[(3S,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-PGRDOPGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.